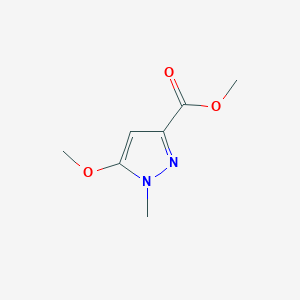

Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with esters or carboxylic acids. One common method includes the refluxing of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane . This reaction proceeds under mild conditions and yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions are some advanced methods employed in industrial settings to optimize the synthesis of pyrazole derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has shown promising potential in drug development. Research indicates that compounds in the pyrazole family possess various biological activities, including:

- Antiviral Activity : Studies have suggested that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

- Anticancer Potential : Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various synthetic routes that can yield other valuable compounds. For instance, it can be utilized in:

- Synthesis of Fused Pyrazoles : By reacting with different aromatic aldehydes, this compound can form fused pyrazole derivatives that have enhanced biological activities .

- Biomass Conversion : It plays a role in converting cellulose into high-value chemicals, particularly in processes aimed at producing bio-based plastics through intermediates like 2,5-furandicarboxylic acid.

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant anticancer activity against breast and colon cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antiviral Properties

Research investigating the antiviral properties of this compound revealed its effectiveness against several viruses, including influenza and HIV. In vitro assays showed that the compound could significantly reduce viral load by interfering with viral replication processes.

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, anti-inflammatory, anticancer | Methoxy and carboxylate groups enhance reactivity |

| Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | Anticancer | Bromo substitution increases reactivity |

| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Antioxidant | Hydroxymethyl group offers different reactivity |

Wirkmechanismus

The mechanism of action of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions that influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.

Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate:

Uniqueness

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (MMMP) is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MMMP, focusing on its potential applications in medicine, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

MMMP is characterized by its unique structural features, including a methoxy group at the 5-position and a carboxylate group at the 3-position of the pyrazole ring. This configuration contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of MMMP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor by binding to active sites, thereby preventing substrate binding and catalytic activity. This mechanism underlies its potential anti-inflammatory and antimicrobial effects.

1. Anti-inflammatory Activity

MMMP has been investigated for its anti-inflammatory properties. Research suggests that compounds in the pyrazole family can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The inhibition of these enzymes can reduce inflammation and associated pain .

2. Antimicrobial Properties

Studies have shown that MMMP exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a candidate for further development as an antimicrobial agent. Preliminary data indicate effectiveness against both Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

MMMP has shown promise in anticancer research, particularly against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. The compound's structural similarity to other known anticancer agents allows it to interfere with cancer cell proliferation and induce apoptosis through various molecular pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of MMMP on MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell viability with an IC50 value of approximately 30 µM. This suggests that MMMP can effectively inhibit the growth of aggressive breast cancer cells through mechanisms involving apoptosis induction .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of MMMP resulted in a marked decrease in paw edema in rats compared to control groups. This effect was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen, indicating its potential therapeutic use in inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMMP, it is essential to compare it with related pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Hydroxyl group instead of methoxy | Moderate anti-inflammatory properties |

| Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | Aminosulfonyl group enhances solubility | Strong antimicrobial activity |

MMMP stands out due to its methoxy group, which enhances its solubility and biological interactions compared to other derivatives.

Eigenschaften

IUPAC Name |

methyl 5-methoxy-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-6(11-2)4-5(8-9)7(10)12-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKXTFAZNKXYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.